Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)7-3-5(11)2-6(9(12)13)8(7)4-14/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANKPYYWSKRTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1C#N)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate typically involves the following steps:
Cyano Group Introduction: The addition of a cyano group (-CN) to the aromatic ring.
Difluoromethylation: The incorporation of a difluoromethyl group (-CF2H) into the molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, followed by cyano group introduction and difluoromethylation under controlled conditions to ensure high yield and purity. The specific reagents and catalysts used can vary depending on the desired efficiency and cost-effectiveness of the process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The cyano group can participate in redox reactions, potentially forming amides or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution: Formation of substituted benzoates.
Oxidation: Conversion to amides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of benzoic acid derivatives.
Scientific Research Applications
Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate with other substituted benzoates:
Key Observations:
- Halogen Effects : Bromine (Br) at the 5-position increases electrophilicity compared to chloro (Cl) or fluoro (F) derivatives, making the compound more reactive in nucleophilic aromatic substitution. For example, ethyl 5-chloro-2-fluoro-4-methoxybenzoate may exhibit slower reaction kinetics in such processes .
- Cyanogroup Stability: The electron-withdrawing cyano (CN) group at position 2 likely reduces hydrolysis rates compared to esters with electron-donating groups (e.g., methoxy or methyl) .
Biological Activity
Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of several functional groups that enhance its biological activity:
- Bromo Group : Increases lipophilicity, potentially improving membrane permeability.
- Cyano Group : Enhances electronic properties, which may facilitate interactions with biological targets.
- Difluoromethyl Group : Known to improve the compound's metabolic stability and bioavailability.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and cyano groups may enhance binding affinity and selectivity, leading to various biological effects. The exact pathways can vary based on the context of use, but preliminary studies suggest potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation or metabolic pathways.
- Modulation of Signal Transduction Pathways : It could influence pathways related to inflammation or cancer progression.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antimicrobial properties, warranting further investigation.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The IC50 values indicate that the compound is particularly effective against HeLa cells, suggesting a possible mechanism involving apoptosis induction or cell cycle arrest.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal assessed the antimicrobial activity of various benzoate derivatives, including this compound. The study concluded that modifications in the chemical structure significantly influenced biological activity, emphasizing the role of the difluoromethyl group in enhancing antimicrobial properties .
- Cancer Cell Line Analysis : Another investigation focused on the effects of this compound on different cancer cell lines. The findings revealed that it induced apoptosis through mitochondrial pathways, leading to increased caspase activity in treated cells .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate, and how do reaction parameters influence yield?
Answer:
The synthesis involves multi-step functionalization of the benzoate core. Key steps include:
- Bromination and Cyano Introduction: Start with a fluorinated benzoic acid derivative (e.g., 5-bromo-2-fluorobenzoic acid analogs, as seen in ). Bromine can be introduced via electrophilic substitution, while the cyano group may be added using a Rosenmund-von Braun reaction with CuCN .
- Difluoromethylation: Use halogen-exchange reactions (e.g., Cl → CFH via deoxyfluorination with reagents like DAST or XtalFluor-M) .
- Esterification: Methyl ester formation via acid-catalyzed methanolysis or Mitsunobu conditions .
Critical Parameters:
- Temperature: Higher temperatures (80–100°C) improve difluoromethylation efficiency but may degrade sensitive groups like nitriles .
- Catalyst Choice: Pd catalysts for cross-coupling steps (e.g., Suzuki for boronic acid intermediates) require rigorous exclusion of oxygen .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol) ensures >95% purity .
Advanced: How can conflicting 19F^{19}\text{F}19F NMR data for the difluoromethyl group be resolved during characterization?
Answer:
The difluoromethyl group (CFH) exhibits complex splitting due to - coupling. Discrepancies arise from:
- Dynamic Exchange: Rotational barriers in CFH can average signals. Use low-temperature NMR (-20°C) to "freeze" conformers and observe distinct peaks .
- Solvent Effects: Deuterated DMSO or CDCl may shift δ values by 0.5–1.0 ppm. Compare with literature data for analogous difluoromethylated aromatics (e.g., ) .
- Reference Standards: Cross-validate with DEPT-135 to confirm CFH connectivity (δ ~110–120 ppm for CF) .
Basic: Which spectroscopic techniques are optimal for confirming the ester linkage and substitution pattern?
Answer:
- IR Spectroscopy: Look for ester C=O stretch at ~1720 cm and nitrile C≡N at ~2240 cm .
- NMR: Methyl ester protons appear as a singlet (~3.8–4.0 ppm). Aromatic protons show coupling patterns consistent with para-substitution (e.g., 5-bromo and 3-CFH groups induce deshielding) .
- High-Resolution MS: Confirm molecular ion ([M+H]) with exact mass matching CHBrFNO (calc. 320.96) .
Advanced: What strategies enhance regioselectivity during cyano group installation at the 2-position?
Answer:
- Directed Metallation: Use LiTMP (lithium tetramethylpiperidide) to deprotonate the 2-position selectively, followed by quenching with TsCN .
- Protecting Groups: Temporarily block the 5-bromo position with a trimethylsilyl group to prevent competing substitutions .
- Microwave-Assisted Synthesis: Short reaction times (10–15 min at 150°C) minimize side reactions (e.g., used microwave for benzimidazole analogs) .
Basic: How do bromine and fluorine substituents impact the compound’s stability during storage?
Answer:
- Light Sensitivity: Bromine increases susceptibility to UV degradation. Store in amber vials at -20°C .
- Hydrolytic Stability: The ester group is prone to hydrolysis in humid environments. Use anhydrous solvents and desiccants (e.g., molecular sieves) .
- Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition onset at ~180°C, requiring storage below 25°C .
Advanced: How can computational modeling predict the impact of substituents on biological activity?
Answer:
- Docking Studies: Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). The difluoromethyl group’s electronegativity enhances hydrogen bonding vs. non-fluorinated analogs .
- QSAR Models: Correlate logP values (calculated via ChemDraw) with cellular permeability. The cyano group reduces logP by ~0.5 units, improving solubility .
- MD Simulations: Assess conformational flexibility of the CFH group over 100 ns trajectories to identify stable binding poses .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Answer:
- Liquid-Liquid Extraction: Separate polar byproducts (e.g., unreacted benzoic acid) using dichloromethane/water .
- Flash Chromatography: Use a gradient of 5–20% ethyl acetate in hexane. R ~0.3 on TLC (silica, UV visualization) .
- Recrystallization: Ethanol/water (7:3) yields needle-like crystals with >99% purity (mp 145–148°C) .
Advanced: How can contradictory bioactivity data from in vitro vs. in vivo studies be reconciled?
Answer:
- Metabolic Profiling: Incubate with liver microsomes to identify rapid oxidation of the methyl ester (e.g., ’s esterase studies). Use deuterated methyl groups to slow metabolism .
- Plasma Protein Binding: Measure via equilibrium dialysis. Fluorine’s electronegativity increases plasma binding (>90%), reducing free drug concentration in vivo .
- Dose Adjustments: Scale in vivo doses based on pharmacokinetic parameters (e.g., AUC vs. IC) to match in vitro efficacy .
Basic: What are the safety considerations for handling this compound?
Answer:
- Toxicity: Brominated aromatics may inhibit cytochrome P450 enzymes. Use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal: Neutralize acidic byproducts with NaHCO before disposal .
- Spill Management: Absorb with vermiculite and treat with 10% NaOH solution to degrade nitriles .
Advanced: How does the difluoromethyl group influence the compound’s electronic properties compared to CHF2_22 or CF3_33 analogs?
Answer:
- Electron-Withdrawing Effect: CFH has a σ (Hammett constant) of +0.43 vs. +0.61 for CF, reducing resonance withdrawal and improving metabolic stability .
- Lipophilicity: logD (pH 7.4) for CFH is ~2.1 vs. 2.8 for CF, enhancing aqueous solubility .
- Conformational Analysis: CFH adopts a staggered conformation, minimizing steric clashes in enzyme active sites vs. bulkier CF .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
